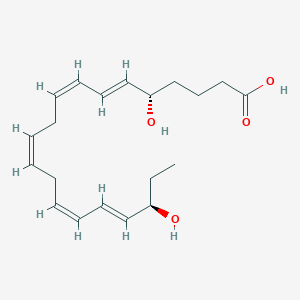

Resolvin E2

Descripción general

Descripción

La resolvina E2 es un mediador pro-resolutor especializado derivado del ácido eicosapentaenoico, un ácido graso poliinsaturado omega-3. Juega un papel crucial en la resolución de la inflamación, un proceso esencial para mantener la homeostasis tisular y proteger contra las enfermedades inflamatorias crónicas .

Aplicaciones Científicas De Investigación

La resolvina E2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de acción de los mediadores pro-resolutorios especializados.

Biología: Se investiga su papel en la regulación de las funciones de las células inmunitarias, como la quimiotaxis y la fagocitosis.

Medicina: Se explora su potencial aplicación terapéutica en el tratamiento de enfermedades inflamatorias crónicas, enfermedades cardiovasculares y trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de fármacos antiinflamatorios y suplementos dietéticos

Mecanismo De Acción

La resolvina E2 ejerce sus efectos al unirse a receptores acoplados a proteínas G específicos en la superficie de las células inmunitarias. Esta unión desencadena una cascada de vías de señalización intracelular que conducen a la regulación negativa de las citocinas proinflamatorias y la regulación positiva de las citocinas antiinflamatorias. Los principales objetivos moleculares incluyen las integrinas de leucocitos y los receptores del factor activador de plaquetas .

Análisis Bioquímico

Biochemical Properties

Resolvin E2 interacts with leukocyte G-protein–coupled receptors, as evidenced by the specific binding of radiolabeled RvE2 to neutrophils . It also rapidly downregulates surface expression of human leukocyte integrins in whole blood and dampens responses to platelet-activating factor .

Cellular Effects

This compound has potent effects on various types of cells and cellular processes. It regulates chemotaxis of human neutrophils and enhances phagocytosis and anti-inflammatory cytokine production . These actions appear to be mediated by leukocyte G-protein–coupled receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with leukocyte G-protein–coupled receptors . This interaction leads to the regulation of chemotaxis of human neutrophils and enhancement of phagocytosis and anti-inflammatory cytokine production .

Temporal Effects in Laboratory Settings

This compound is endogenously produced during self-limited murine peritonitis in both the initiation and resolution phases . It carries potent leukocyte-directed actions throughout initiation and resolution in the innate inflammatory responses .

Metabolic Pathways

This compound is derived from eicosapentaenoic acid via lipoxygenase (LO)-driven biochemical pathways . It is part of the E-series of resolvins, which are recognized for their resolution-enhancing actions .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La resolvina E2 se puede sintetizar a partir del ácido eicosapentaenoico a través de una serie de reacciones enzimáticas que involucran lipooxigenasas. La ruta sintética típicamente involucra la conversión de ácido eicosapentaenoico a ácido 18-hidroperoxi-eicosapentaenoico, seguido de reducción enzimática y epoxidación para formar resolvina E2 .

Métodos de producción industrial: La producción industrial de resolvina E2 implica el uso de procesos biotecnológicos para aumentar el rendimiento y la pureza del compuesto. Estos métodos a menudo emplean microorganismos genéticamente modificados capaces de producir altos niveles de ácido eicosapentaenoico, que luego se convierte en resolvina E2 a través de reacciones enzimáticas controladas .

Análisis De Reacciones Químicas

Tipos de reacciones: La resolvina E2 experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su actividad biológica y estabilidad.

Reactivos y condiciones comunes:

Oxidación: Típicamente involucra el uso de agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular en presencia de lipooxigenasas.

Reducción: Reducción enzimática utilizando reductasas específicas.

Sustitución: Implica reacciones de sustitución nucleofílica, a menudo en condiciones suaves para preservar la integridad del compuesto.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y epoxidados de la resolvina E2, que retienen o mejoran su actividad biológica .

Comparación Con Compuestos Similares

La resolvina E2 es parte de una familia más amplia de mediadores pro-resolutorios especializados, que incluyen:

Resolvina E1: Otro derivado del ácido eicosapentaenoico con propiedades antiinflamatorias similares.

Resolvina D1 y D2: Derivadas del ácido docosahexaenoico, estos compuestos también juegan un papel en la resolución de la inflamación.

Protectinas y Maresinas: Otras clases de mediadores pro-resolutorios especializados con vías biosintéticas y actividades biológicas distintas

La resolvina E2 es única en su afinidad de unión específica y el rango de respuestas inmunitarias que modula, lo que la convierte en un compuesto valioso para la investigación y el desarrollo terapéuticos .

Propiedades

IUPAC Name |

(5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRHYAOSTOHNQA-NNQKPOSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC=CCC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

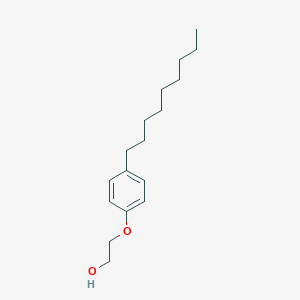

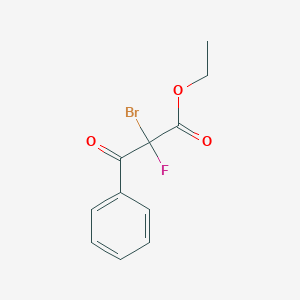

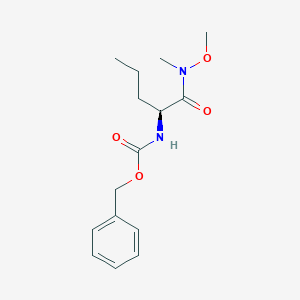

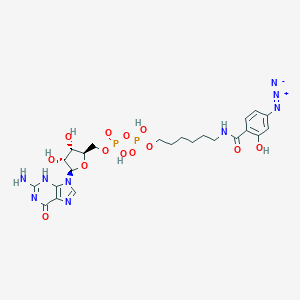

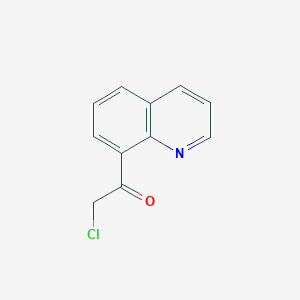

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B143966.png)

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)